molecular formula C7H11NO2 B1262139 Cyclopent-1-enylglycine

Cyclopent-1-enylglycine

Cat. No. B1262139
M. Wt: 141.17 g/mol
InChI Key: GDJDPCVXZBFMKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopent-1-enylglycine is a natural product found in Turnera ulmifolia with data available.

Scientific Research Applications

Synthesis and Stereochemical Control

Cyclopent-1-enylglycine has been a subject of interest in chemical synthesis, particularly in achieving stereochemical control. Clerici et al. (2003) described a new approach to synthesize diastereomeric cyclopent-3-enylglycines, with a focus on controlling the cis stereochemistry of cyclopentyl substituents (Clerici, Gelmi, Pellegrino, & Pilati, 2003). Similarly, Nunami, Suzuki, and Yoneda (1979) developed a method for the synthesis of βγ-unsaturated α-amino-acids, including cyclopent-1-enylglycines (Nunami, Suzuki, & Yoneda, 1979).

Enzymatic Resolution and Isomer Synthesis

Andersen, Nielsen, and Jaroszewski (2000) achieved both epimers of L-cyclopentenylglycine using enzymatic resolution, highlighting its potential for biosynthetic tracer experiments (Andersen, Nielsen, & Jaroszewski, 2000).

Catalytic and Biotechnology Applications

Appel and Bertozzi (2015) discussed the unique catalytic capabilities of formylglycine, an aldehyde-functionalized residue generated post-translationally, which has implications for biotechnological applications (Appel & Bertozzi, 2015).

Unique Peptide Nucleic Acids

The work by Pokorski et al. (2004) on (S,S)-trans-cyclopentane-constrained peptide nucleic acids demonstrates the improved binding affinity and specificity of these modified PNAs, suggesting potential applications in genomic analysis (Pokorski, Witschi, Purnell, & Appella, 2004).

Novel Catalysis of Amino Acid Synthesis

Iyer et al. (1996) prepared a novel cyclic dipeptide that catalyzes an enantioselective version of the Strecker amino acid synthesis, indicating a new method for synthesizing various amino acids including this compound (Iyer, Gigstad, Namdev, & Lipton, 1996).

Neuroprotective and Antidepressant Effects

Research on cycloprolylglycine, a related compound, has shown neuroprotective and antidepressant effects. Povarnina et al. (2016) demonstrated its neuroprotective properties in modeled ischemia and glutamate neurotoxicity (Povarnina, Kolyasnikova, Nikolaev, Antipova, & Gudasheva, 2016). Additionally, Abdullina et al. (2022) reported the antidepressant-like effect of cycloprolylglycine and its potential BDNF-dependent mechanism in mice (Abdullina, Vasileva, Kulikova, Naumenko, Plyusnina, Gudasheva, Kovalev, & Seredenin, 2022).

properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

2-(cyclopenten-1-ylamino)acetic acid

InChI

InChI=1S/C7H11NO2/c9-7(10)5-8-6-3-1-2-4-6/h3,8H,1-2,4-5H2,(H,9,10)

InChI Key

GDJDPCVXZBFMKY-UHFFFAOYSA-N

SMILES

C1CC=C(C1)NCC(=O)O

Canonical SMILES

C1CC=C(C1)NCC(=O)O

synonyms

(S)-2-(3'-cyclopentenyl)glycine
cyclopentenylglycine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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